6-amino-2-(2,4-difluoroanilino)-1H-pyrimidin-4-one
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Overview
Description
The compound identified as 6-amino-2-(2,4-difluoroanilino)-1H-pyrimidin-4-one is a chemical entity with specific properties and applications.
Preparation Methods
The preparation methods for 6-amino-2-(2,4-difluoroanilino)-1H-pyrimidin-4-one involve synthetic routes and reaction conditions that are typically proprietary to the manufacturers. general methods for preparing similar compounds often include:
Synthetic Routes: These may involve multi-step organic synthesis, starting from readily available precursors and involving various chemical reactions such as condensation, cyclization, and functional group transformations.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the desired transformations.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized processes to ensure high yield and purity. This often includes the use of automated reactors and purification systems.
Chemical Reactions Analysis
6-amino-2-(2,4-difluoroanilino)-1H-pyrimidin-4-one, like many organic compounds, can undergo various types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions: Reagents such as acids, bases, solvents, and catalysts are commonly used to facilitate these reactions. Conditions may include specific temperatures, pressures, and inert atmospheres.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. They may include various derivatives and functionalized compounds.
Scientific Research Applications
Chemistry: It may be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound could be used in biochemical assays or as a probe to study biological processes.
Medicine: It may have potential therapeutic applications, although specific details would require further research.
Industry: The compound could be used in the development of new materials, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of 6-amino-2-(2,4-difluoroanilino)-1H-pyrimidin-4-one would depend on its specific chemical structure and the context in which it is used. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
6-amino-2-(2,4-difluoroanilino)-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include other organic molecules with comparable reactivity or applications.
Uniqueness: The specific properties and applications of this compound would distinguish it from other compounds. This could include its reactivity, stability, or specific interactions with biological targets.
Properties
IUPAC Name |
6-amino-2-(2,4-difluoroanilino)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-5-1-2-7(6(12)3-5)14-10-15-8(13)4-9(17)16-10/h1-4H,(H4,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKOMQYZHYMRRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)NC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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